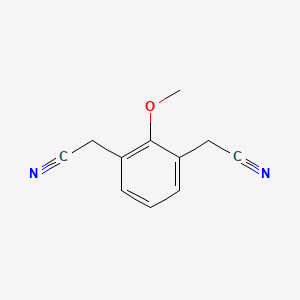
1,3-Benzenediacetonitrile, 2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-Benzènediacétonitrile, 2-méthoxy- est un composé organique de formule moléculaire C10H8N2O. Il s'agit d'un dérivé du benzènediacétonitrile, où un groupe méthoxy est attaché au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,3-Benzènediacétonitrile, 2-méthoxy- implique généralement la réaction du 1,3-benzènediacétonitrile avec des réactifs contenant des groupes méthoxy dans des conditions spécifiques. Une méthode courante est l'éthérification du 1,3-benzènediacétonitrile en utilisant du méthanol en présence d'un catalyseur acide fort, tel que l'acide sulfurique, à des températures élevées. La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une substitution nucléophile pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle du 1,3-Benzènediacétonitrile, 2-méthoxy- peut impliquer des procédés d'éthérification à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations des réactifs, garantissant des rendements élevés et la pureté du produit final. L'utilisation de catalyseurs avancés et de paramètres réactionnels optimisés améliore encore l'efficacité du processus de production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Benzènediacétonitrile, 2-méthoxy- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de forts agents oxydants, tels que le permanganate de potassium ou le trioxyde de chrome, pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'amines ou d'alcools.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile, en utilisant des réactifs tels que des halogènes ou des composés organométalliques.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide à des températures élevées.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre à température ambiante.
Substitution : Halogènes (par exemple, le brome) en présence d'un catalyseur acide de Lewis, tel que le chlorure d'aluminium.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Amines ou alcools.
Substitution : Dérivés halogénés ou autres composés substitués.
4. Applications de la recherche scientifique
Le 1,3-Benzènediacétonitrile, 2-méthoxy- a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme précurseur pour le développement de composés pharmaceutiques ayant un potentiel thérapeutique.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de colorants et de produits agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-Benzènediacétonitrile, 2-méthoxy- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un nucléophile ou un électrophile, en fonction des conditions de réaction et de la nature des réactifs. Il peut former des liaisons covalentes avec les molécules cibles, conduisant à la modulation des voies biologiques ou des processus chimiques. Le mécanisme d'action exact varie en fonction de l'application spécifique et du contexte moléculaire dans lequel le composé est utilisé.
Applications De Recherche Scientifique
1,3-Benzenediacetonitrile, 2-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediacetonitrile, 2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. It may form covalent bonds with target molecules, leading to the modulation of biological pathways or chemical processes. The exact mechanism of action varies based on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Benzènediacétonitrile : Le composé parent sans le groupe méthoxy.
1,2-Benzènediacétonitrile : Un isomère avec les groupes nitrile à différentes positions sur le cycle benzénique.
5-Méthyl-1,3-benzènediacétonitrile : Un dérivé avec un groupe méthyle au lieu d'un groupe méthoxy.
Unicité
Le 1,3-Benzènediacétonitrile, 2-méthoxy- est unique en raison de la présence du groupe méthoxy, qui confère des propriétés chimiques et une réactivité distinctes. Ce groupe fonctionnel améliore la solubilité du composé dans les solvants organiques et influence ses propriétés électroniques, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques et applications.
Propriétés
Numéro CAS |
144316-87-0 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-[3-(cyanomethyl)-2-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-9(5-7-12)3-2-4-10(11)6-8-13/h2-4H,5-6H2,1H3 |
Clé InChI |
XREVKTNTUCDTGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
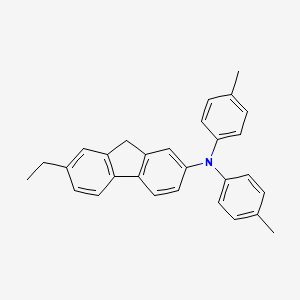
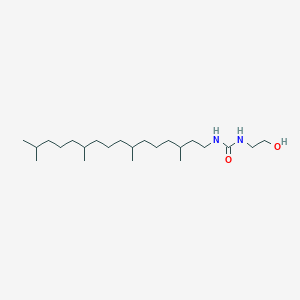
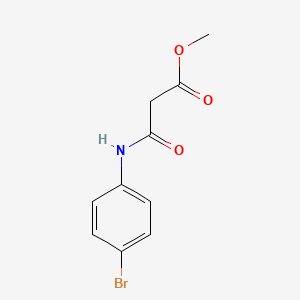
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
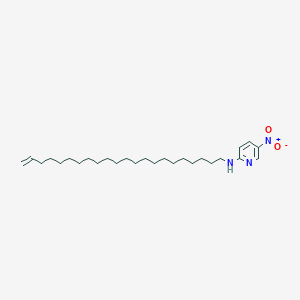
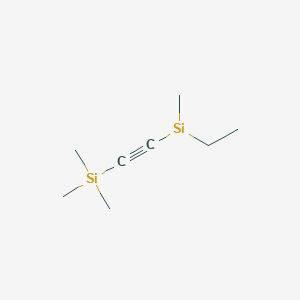
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
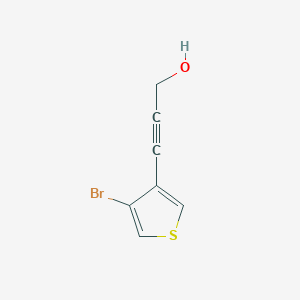


![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
